molecular formula C21H41NO2 B12693476 Einecs 300-961-9 CAS No. 93965-13-0

Einecs 300-961-9

Cat. No.: B12693476
CAS No.: 93965-13-0
M. Wt: 339.6 g/mol
InChI Key: QDQBLDWQYMCTMK-NBTZWHCOSA-N
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Description

Einecs 300-961-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogues compounds marketed in the EU prior to 1981. Typical characteristics of EINECS-listed compounds include well-documented synthesis routes, established applications in research or industry, and standardized safety profiles.

Properties

CAS No.

93965-13-0

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoic acid;propan-2-amine

InChI

InChI=1S/C18H32O2.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3H,4H2,1-2H3/b7-6-,10-9-;

InChI Key

QDQBLDWQYMCTMK-NBTZWHCOSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.CC(C)N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.CC(C)N

Origin of Product

United States

Chemical Reactions Analysis

Einecs 300-961-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Einecs 300-961-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in manufacturing processes and as a component in various products .

Mechanism of Action

The mechanism of action of Einecs 300-961-9 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Selection of Similar Compounds

Based on structural and functional similarities reported in EINECS entries, the following compounds are selected for comparison:

  • Einecs 300-799-9 : Shares regulatory considerations under REACH and focuses on sustainable alternatives .
  • Einecs 299-843-7 : Highlighted for comparable molecular formulas and industrial uses .
  • Einecs 280-575-4: Known for analogous oxidation/reduction properties and reactivity .
  • Einecs 260-803-9 : Features distinct molecular targets and biochemical interactions .

Structural and Functional Analysis

Property Einecs 300-961-9 Einecs 300-799-9 Einecs 299-843-7 Einecs 280-575-4 Einecs 260-803-9
Key Functional Groups Hypothesized: Halogens Perfluoroalkyl groups Aromatic rings Boronic acid derivatives Quaternary ammonium
Reactivity Moderate (predicted) High (fluorine-based reactivity) Stable under standard conditions High (redox-active) pH-dependent ion exchange
Stability Thermally stable Degrades above 300°C Light-sensitive Hydrolysis-prone Stable in aqueous solutions
Primary Applications Industrial catalysts Surfactants, flame retardants Dyes, polymers Crosslinking agents Biocides, corrosion inhibitors
Regulatory Status REACH-compliant REACH-compliant EINECS-listed EINECS-listed EINECS-listed

Research Findings

  • Synthetic Accessibility : Einecs 280-575-4 and 260-803-9 have optimized synthesis routes with yields >85%, while 299-843-7 involves multi-step protocols with moderate efficiency .
  • Innovative Uses: Einecs 300-799-9 is prioritized for sustainable formulations, whereas 260-803-9 is explored in pharmaceutical delivery systems .

Methodological Considerations

Comparative studies rely on databases like SciFinder and Web of Science, using Boolean operators (e.g., "this compound AND toxicity") to collate data . Machine learning models, such as RASAR (Read-Across Structure Activity Relationships), enable toxicity predictions by clustering EINECS compounds with structurally similar, well-characterized analogs . For instance, 33,000 unlabeled EINECS compounds were linked to 1,387 labeled analogs for hazard screening .

Regulatory and Industrial Implications

Compliance with REACH ensures that these compounds meet safety standards, but variations persist:

  • Einecs 300-799-9 : Subject to restrictions in consumer products due to persistent organic pollutant (POP) traits .
  • Einecs 280-575-4 : Approved for industrial use but requires handling protocols to prevent hydrolysis .

Future Research Directions

  • Green Chemistry : Developing biodegradable analogs for Einecs 300-799-9 to mitigate environmental impact .
  • Structure-Activity Relationships : Expanding RASAR models to cover understudied EINECS entries like 299-843-7 .

Q & A

Q. What protocols ensure data integrity in multi-institutional studies on this compound?

  • Methodological Answer : Implement blockchain-based data logging or version-controlled repositories (e.g., GitHub). Use inter-laboratory calibration standards and periodic audits. Include open-ended survey questions to detect fraudulent responses .

Data Presentation and Reproducibility

Q. How should raw and processed data be structured in publications?

  • Methodological Answer : Present processed data (e.g., means ± SD) in the main text, with raw datasets (e.g., instrument outputs) in supplementary materials. Use tables for comparative analyses (e.g., kinetic constants) and figures for trends (e.g., dose-response curves). Ensure metadata includes experimental timestamps and instrument settings .

Q. What are effective ways to validate analytical methods for this compound quantification?

  • Methodological Answer : Conduct linearity (R² ≥ 0.99), precision (RSD < 5%), and recovery (90–110%) tests. Compare results with orthogonal methods (e.g., LC-MS vs. UV-Vis). Document limit of detection (LOD) and quantification (LOQ) in compliance with ICH guidelines .

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